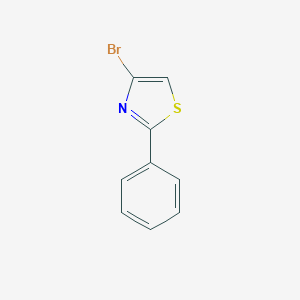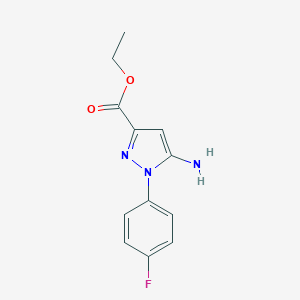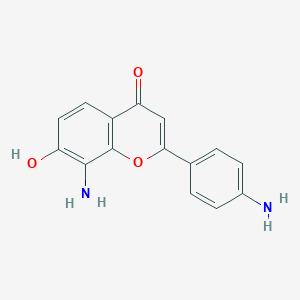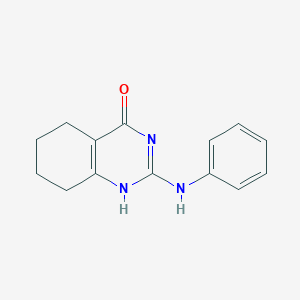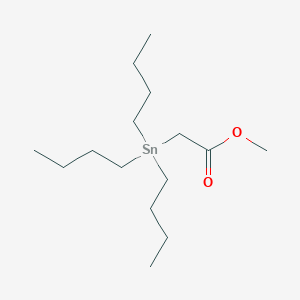
Acetic acid, 2-(tributylstannyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2-(tributylstannyl)-, methyl ester is an organotin compound that features a tin atom bonded to three butyl groups and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (tributylstannyl)-, methyl ester typically involves the esterification of acetic acid with methanol in the presence of a catalyst. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The general reaction is as follows:
CH3COOH+CH3OH→CH3COOCH3+H2O
For the stannylation process, tributylstannyl chloride is reacted with the ester in the presence of a base such as pyridine or triethylamine. The reaction conditions typically involve refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of acetic acid, (tributylstannyl)-, methyl ester may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Acetic acid, 2-(tributylstannyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding acetic acid and methanol.
Substitution: The stannyl group can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states of tin, or reduction to yield tin hydrides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as halides or organometallic reagents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Acetic acid and methanol.
Substitution: Various organotin compounds depending on the nucleophile used.
Oxidation: Tin oxides or other oxidized tin species.
Reduction: Tin hydrides or lower oxidation state tin compounds.
科学的研究の応用
Acetic acid, 2-(tributylstannyl)-, methyl ester has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of organotin polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of acetic acid, (tributylstannyl)-, methyl ester involves its interaction with various molecular targets. The stannyl group can form bonds with nucleophilic centers in organic molecules, facilitating substitution reactions. The ester functional group can undergo hydrolysis, releasing acetic acid and methanol, which can further participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
Acetic acid, methyl ester: Similar ester functional group but lacks the stannyl group.
Tributylstannyl chloride: Contains the stannyl group but lacks the ester functional group.
Acetic acid, (tributylstannyl)-, ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Acetic acid, 2-(tributylstannyl)-, methyl ester is unique due to the combination of the stannyl group and the ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and materials science.
特性
IUPAC Name |
methyl 2-tributylstannylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5O2.Sn/c3*1-3-4-2;1-3(4)5-2;/h3*1,3-4H2,2H3;1H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYFRGSCPCRYJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466728 |
Source


|
| Record name | Acetic acid, (tributylstannyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18365-23-6 |
Source


|
| Record name | Acetic acid, (tributylstannyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

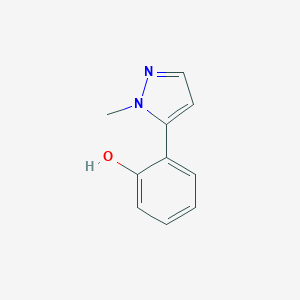
![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B174012.png)
![2-(1H-Benzo[d]imidazol-2-yl)quinoline](/img/structure/B174014.png)
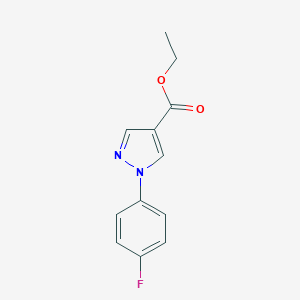

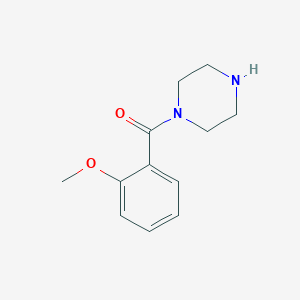
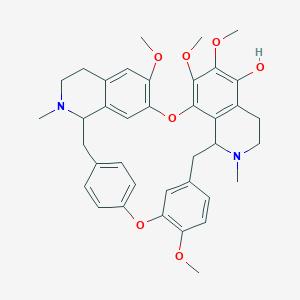
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)

